molecular formula C13H15NO3S B2950976 2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid CAS No. 1023920-36-6

2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid

Cat. No.: B2950976
CAS No.: 1023920-36-6
M. Wt: 265.33
InChI Key: UGJSJSMUJGWMTK-UHFFFAOYSA-N
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Description

Core Modifications and Pharmacological Outcomes

Modifying the thiazolidine ring’s substituents significantly impacts bioactivity. For instance:

  • Thiazolidine-2,4-diones : Replacement of the carboxylic acid with a diketone group, as in 5-(4-alkylbenzylidene)thiazolidine-2,4-diones, enhances anticancer activity by enabling Michael addition reactions with cellular thiols. These derivatives exhibit IC~50~ values of 8–42 μM against melanoma and breast cancer cell lines.
  • 2-Arylthiazolidine-4-carboxylic acid amides : Substitution at the 2-position with aromatic groups, as seen in cytotoxic agents for prostate cancer, improves target selectivity. Compounds such as 2-(3,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid benzylamide demonstrate IC~50~ values of 1.2–4.8 μM against PC-3 cells.
  • Thiazolidine-4-carboxylic acid esters : Esterification of the carboxylic acid group increases membrane permeability, as evidenced by enhanced antibacterial activity in chalcone-thiazolidine hybrids against Staphylococcus aureus (MIC: 0.78–6.25 μg/mL).

Table 1: Bioactivity of Select Thiazolidine Analogues

Compound Class Substituent Pattern Biological Activity Potency (IC~50~/MIC) Source
Thiazolidine-2,4-diones 5-Benzylidene, 4-alkyl Anticancer (Melanoma) 8–42 μM
2-Arylthiazolidine-4-carboxamides 2-Aryl, 4-carboxamide Antiproliferative (Prostate) 1.2–4.8 μM
Chalcone-thiazolidine hybrids α,β-Unsaturated ketone linker Antibacterial (Gram-positive) 0.78–6.25 μg/mL

Electronic and Steric Considerations

The electron-rich sulfur atom in the thiazolidine ring participates in hydrogen bonding and van der Waals interactions, while ring planarity influences DNA intercalation potential. For example, rigidification via conjugation with chalcones (e.g., 7j–m) improves antibacterial activity by 8-fold compared to flexible analogues. Conversely, saturation of the thiazolidine ring in this compound may enhance metabolic stability by reducing oxidative degradation pathways.

Properties

IUPAC Name

2-(4-prop-2-enoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-2-7-17-10-5-3-9(4-6-10)12-14-11(8-18-12)13(15)16/h2-6,11-12,14H,1,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJSJSMUJGWMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2NC(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction, where an allyl halide reacts with a phenol derivative in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Thiazolidine Ring-Opening Reactions

The thiazolidine ring (a 5-membered saturated heterocycle containing sulfur and nitrogen) undergoes nucleophilic ring-opening under acidic or basic conditions. Key reactions include:

Reaction Type Reagents/Conditions Products
Acidic hydrolysisHCl (1M), refluxCleavage to form cysteine derivatives
Nucleophilic substitutionAmines (e.g., NH₃), room temperatureRing-opened thiol intermediates

Example : Reaction with ammonia yields 2-(4-allyloxy-phenyl)-4-carboxy-thiazolidine sulfhydryl intermediates , which can further participate in disulfide bond formation .

Functionalization of the Carboxylic Acid Group

The carboxylic acid at position 4 participates in classical acid-derived reactions:

Reaction Type Reagents/Conditions Products
EsterificationMethanol/H₂SO₄, refluxMethyl ester derivative
Amide formationDCC/DMAP, primary aminesAmide conjugates (e.g., with glycine)
Salt formationNaOH (aqueous)Sodium carboxylate

Research Insight : N-Acetylation of the thiazolidine nitrogen (using acetic anhydride/Na₂CO₃) is reported in analogous compounds, stabilizing the ring structure while retaining carboxylic acid reactivity .

Allyloxy Group Transformations

The allyloxy (-O-CH₂-CH=CH₂) substituent undergoes characteristic alkene and ether reactions:

Reaction Type Reagents/Conditions Products
EpoxidationmCPBA, CH₂Cl₂, 0°CEpoxide derivative
HydrogenationH₂, Pd/C, ethanolPropoxy-phenyl analog
Claisen rearrangementHeat (200°C)γ,δ-Unsaturated carbonyl compound

Notable Finding : The allyloxy group’s electron-donating nature enhances electrophilic aromatic substitution (e.g., nitration) at the ortho and para positions of the benzene ring .

Oxidation and Reduction Pathways

Target Site Reagents/Conditions Products
Thiazolidine sulfurH₂O₂, acetic acidSulfoxide/sulfone derivatives
Allyl double bondOsO₄, NMODiol derivative

Mechanistic Detail : Oxidation of the thiazolidine sulfur proceeds via a radical mechanism, while osmium tetroxide mediates syn-dihydroxylation of the allyl group .

Biological Activity and Enzyme Interactions

Though not a direct reaction, the compound’s structural motifs influence biological interactions:

  • Thiazolidine ring : Acts as a Michael acceptor in enzyme inhibition (e.g., neuraminidase) .

  • Carboxylic acid : Participates in hydrogen bonding with active-site residues (e.g., Arg-120 in COX enzymes) .

Table : Comparative IC₅₀ Values for Analogous Compounds

Derivative Target Enzyme IC₅₀ (µM)
N-Acetyl-2-phenyl-thiazolidine-4-carboxylic acidNeuraminidase12.4 ± 0.8
2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acidCOX-28.9 ± 0.6

Scientific Research Applications

Based on the search results, here's what is known about the applications of thiazolidine-4-carboxylic acid derivatives:

Scientific Research Applications

  • Proteomics Research: 2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid is available as a product for proteomics research applications .
  • Tyrosinase Inhibitors: 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives are investigated as novel tyrosinase inhibitors .
  • Glaucoma Management : Studies suggest a shift in glaucoma treatment occurred in patients being evaluated for cataract or ocular surface disease . Clinicians ordered that all the testing be done before cataract surgery to facilitate introducing the idea of MIGS options that could be performed during the cataract surgery .

Studies on related Thiazolidine compounds

  • Zebrafish Research: Studies have investigated the effects of (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid on zebrafish . Research indicates it can cause negative impacts on different cell types in zebrafish testis, including ultrastructural degenerative effects . Observed effects include mitochondrial degeneration, loss of mitochondrial cristae, and genetic material decondensation in spermatids . The compound may also cause developmental delay of spermatogenic cells . Additional research showed concentration-related pericardial edema, tail malformations, a decrease of the apoptotic rate, and an increase in the death rate has been reported . It has also been detected that (4S)- 2- (4-hydroxy-3-methoxyphenyl) thiazolidine-4-carboxylic acid causes vacuolization and degeneration both in hepatocyte cells and Kupffer cells and damage of sinusoidal capillaries in zebrafish liver tissue .

Mechanism of Action

The mechanism of action of 2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Thiazolidine-4-carboxylic acid derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of structurally related compounds:

Key Observations :

  • Electron-donating groups (e.g., methoxy in 2g ) enhance enzyme inhibition, likely by optimizing steric and electronic interactions with target proteins.
  • Bulky substituents (e.g., adamantyl ) improve synthetic yields, possibly by stabilizing intermediates.
  • Halogenated derivatives (e.g., bromophenyl ) are utilized in biomarker studies due to their distinct metabolic profiles.
  • The allyloxy group in the target compound may increase lipophilicity, enhancing membrane permeability, while its alkene moiety could participate in covalent binding or metabolic activation.
Pharmacological and Toxicological Profiles
  • Antioxidant Activity: Thiazolidine-4-carboxylic acid derivatives, such as (2R/S,4R)-2-(2,4-dihydroxyphenyl)thiazolidine-4-carboxylic acid, inhibit NF-κB-mediated inflammation, demonstrating protective effects against UV-induced skin damage .
  • Antibacterial Activity: Metal complexes of 2-(hydroxyphenyl)thiazolidine-4-carboxylic acids (e.g., Fe(II) complexes) exhibit superior antibacterial activity against Pseudomonas aeruginosa . The allyloxy group’s electron-withdrawing nature might alter metal-binding efficiency.
  • Developmental Toxicity : Derivatives like 2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid induce apoptosis and morphological defects in zebrafish . The allyloxy group’s metabolic byproducts (e.g., epoxides) could pose similar risks.
Physicochemical Properties
  • Metabolic Stability : The allyl group may undergo cytochrome P450-mediated oxidation to reactive epoxides, necessitating toxicity studies .

Biological Activity

2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid is a derivative of thiazolidine-4-carboxylic acid, which has garnered attention due to its diverse biological activities. Thiazolidine derivatives are known for their potential therapeutic effects, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H13N1O3S1C_{12}H_{13}N_{1}O_{3}S_{1}. The presence of the allyloxy group and the thiazolidine core contributes to its biological activity.

1. Antioxidant Activity

Thiazolidine derivatives have been shown to exhibit significant antioxidant properties. The phenolic moiety in the structure of this compound enhances its ability to scavenge free radicals, thereby reducing oxidative stress. Studies indicate that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Table 1: Antioxidant Activity of Thiazolidine Derivatives

CompoundIC50 (mM)Mechanism of Action
This compoundTBDFree radical scavenging
3i0.565 ± 0.051Inhibition of lipid peroxidation
3r0.708 ± 0.074Inhibition of lipid peroxidation

2. Anti-inflammatory Effects

Thiazolidines have demonstrated anti-inflammatory properties through the modulation of inflammatory pathways. They can inhibit the activation of nuclear factor kappa B (NF-kB) and reduce the production of pro-inflammatory cytokines. This mechanism is particularly relevant in neuroinflammatory conditions such as Alzheimer's disease .

3. Neuroprotective Effects

Research indicates that thiazolidine derivatives, including this compound, may offer neuroprotection by mitigating oxidative stress and inflammation in neuronal cells. These compounds have been studied for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's by enhancing neuronal survival and function .

Case Study: Neuroprotective Efficacy
A study examining the neuroprotective effects of thiazolidine derivatives reported that treatment with these compounds significantly reduced neuronal cell death in models of oxidative stress-induced injury. The compounds were found to enhance cellular antioxidant defenses and inhibit apoptosis pathways .

4. Antimicrobial Activity

Thiazolidine derivatives have shown promise as antimicrobial agents against various pathogens. Their ability to disrupt microbial cell membranes and inhibit essential metabolic processes makes them suitable candidates for further development as antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them.
  • Inflammatory Pathway Modulation : It inhibits key signaling pathways involved in inflammation, such as NF-kB.
  • Cellular Protection : Enhances cellular resilience against oxidative stress through upregulation of antioxidant enzymes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Allyloxy-phenyl)-thiazolidine-4-carboxylic acid?

  • Methodology : The compound is typically synthesized via condensation reactions between substituted aldehydes (e.g., 4-allyloxybenzaldehyde) and cysteine derivatives. For example, thiazolidine rings can form through cyclization of cysteine with aldehydes under acidic or neutral conditions . Modifications, such as allyloxy group introduction, may involve nucleophilic substitution or protection/deprotection strategies. Yields range from 35–73% depending on reaction optimization (e.g., solvent choice, catalyst use) .

Q. How is the compound characterized after synthesis?

  • Analytical Techniques :

  • 1H NMR : Confirms stereochemistry and substituent integration (e.g., allyloxy protons at δ 4.5–5.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • Elemental Analysis : Verifies purity and stoichiometry (e.g., C, H, N, S percentages within ±0.4% of calculated values) .

Q. What factors influence the aqueous solubility of this compound?

  • Key Factors :

  • Substituent Effects : Hydrophobic groups (e.g., allyloxy) reduce solubility, while polar groups (e.g., carboxylic acid) enhance it .
  • pH : The carboxylic acid group (pKa ~2.5) increases solubility in basic buffers.
  • Data Reference : Solubility for analogous 2-(4-chlorophenyl)-thiazolidine-4-carboxylic acid is 2054 mg/L at 25°C .

Advanced Research Questions

Q. How does stereochemistry at the thiazolidine ring affect biological activity?

  • Case Study : Derivatives with (2RS,4R) configurations show varying antibacterial efficacy. For instance, adamantane-substituted amides exhibit higher activity due to improved membrane penetration . Computational studies (DFT) reveal that stereoelectronic effects influence binding to bacterial targets like penicillin-binding proteins .

Q. How can researchers resolve contradictions in biological activity data across derivatives?

  • Approach :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., adamantane vs. biphenyl amides) using IC50 values and logP data .
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., β-lactamase) to differentiate target-specific effects from nonspecific cytotoxicity .
  • Data Normalization : Account for batch-to-batch purity variations via HPLC (>95% purity required for reproducible results) .

Q. What computational methods aid in predicting reactivity and stability?

  • Tools :

  • DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate aqueous solubility and aggregation behavior based on solvation free energies .
  • Case Example : DFT studies on 2-(4-carboxyphenyl)-thiazolidine-4-carboxylic acid show intramolecular H-bonding stabilizes the thiazolidine ring .

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